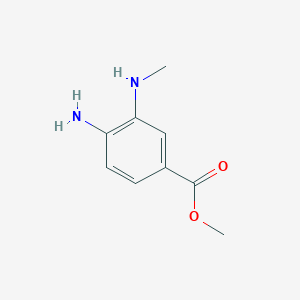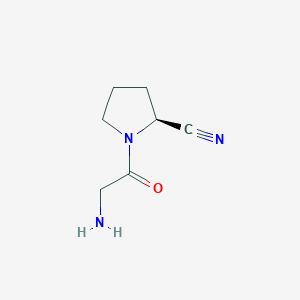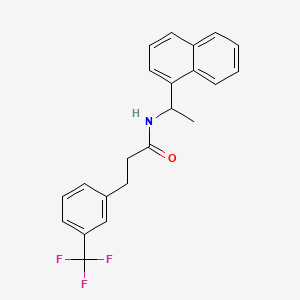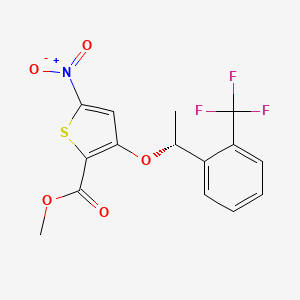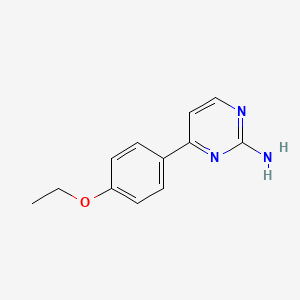
4-(4-Ethoxyphenyl)pyrimidin-2-amin
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process can vary depending on the desired substitutions on the amino group and the phenyl ring .Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenyl)pyrimidin-2-amine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine ring is attached to an ethoxyphenyl group at the 4-position .Wissenschaftliche Forschungsanwendungen
Antitrypanosomale Aktivität
4-(4-Ethoxyphenyl)pyrimidin-2-amin: wurde auf seine potenzielle Verwendung bei der Behandlung der Afrikanischen Trypanosomiase (HAT) untersucht, die auch als Schlafkrankheit bekannt ist. Diese Krankheit wird durch das Protozoon Trypanosoma brucei verursacht und durch die Tsetsefliege übertragen. Die Derivate der Verbindung haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Trypanosoma brucei rhodesiense gezeigt, was eine potenzielle Alternative zu den derzeitigen Behandlungen darstellt, die erhebliche Nebenwirkungen haben .
Antimalaria-Anwendungen
Die Derivate der Verbindung wurden auch gegen Plasmodium falciparum, den Erreger der Malaria, getestet. Einige Derivate zeigten eine ausgezeichnete antimalarielle Aktivität, was darauf hindeutet, dass This compound ein Vorläufer für die Entwicklung neuer Antimalariamittel mit alternativen Wirkmechanismen zur Bekämpfung von Medikamentenresistenz sein könnte .
Zytotoxizitätsbewertung
Neben seinem antiparasitären Potenzial wurden die zytotoxischen Eigenschaften von This compound-Derivaten unter Verwendung von L-6-Zellen (Ratten-Skelettmyoblasten) bestimmt. Dies ist entscheidend für die Bewertung des Sicherheitsprofils der Verbindung für eine potenzielle therapeutische Anwendung .
Fluoreszierende Sondierung zur pH-Detektion
Derivate von This compound wurden zur Entwicklung von Cellulose-basierten fluoreszierenden Sonden verwendet. Diese Sonden zeigen eine ratiometrische Fluoreszenzantwort auf pH-Änderungen, insbesondere im Bereich starker Säure, wodurch sie sich zur Detektion von pH-Schwankungen in biologischen und chemischen Systemen eignen .
Massenproduktion und kundenspezifische Synthese
Die Verbindung ist für die Massenproduktion und kundenspezifische Synthese verfügbar, was auf ihre Bedeutung in verschiedenen Forschungs- und Industrieanwendungen hinweist. Sie kann für die Verwendung bei der Herstellung von vorrätigen oder nachbestellten Verunreinigungen beschafft werden, was ihre Rolle bei der Entwicklung neuer chemischer Einheiten hervorhebt .
Zukünftige Richtungen
The future directions for the research and development of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their potential biological activities. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria . Further studies could also explore the synthesis of new derivatives and their potential applications .
Wirkmechanismus
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Biochemical Pathways
Inhibition of aurka, as seen with similar compounds, can affect cell cycle progression, particularly the transition from g2 to m phase . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger caspase-mediated apoptotic cell death . This suggests that 4-(4-Ethoxyphenyl)pyrimidin-2-amine may have similar effects.
Biochemische Analyse
Biochemical Properties
4-(4-Ethoxyphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication and is significant for maintaining genome integrity . The compound exhibits high PLK4 inhibitory activity, which makes it a potential candidate for anticancer drug development .
Cellular Effects
4-(4-Ethoxyphenyl)pyrimidin-2-amine has demonstrated significant effects on various types of cells and cellular processes. It exhibits excellent antiproliferative activity against breast cancer cells, indicating its potential as an anticancer agent . The compound influences cell function by inhibiting the activity of PLK4, leading to the disruption of centriole duplication and cell cycle arrest . This inhibition ultimately results in the induction of apoptosis in cancer cells, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of 4-(4-Ethoxyphenyl)pyrimidin-2-amine involves its binding interactions with biomolecules, particularly PLK4. The compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the centriole duplication process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s stability and low risk of drug-drug interactions further enhance its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-(4-Ethoxyphenyl)pyrimidin-2-amine has shown stable effects over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound remains active and effective over extended periods, making it suitable for long-term studies and potential therapeutic applications .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 4-(4-Ethoxyphenyl)pyrimidin-2-amine vary with different dosages. At lower dosages, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher dosages, toxic effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-(4-Ethoxyphenyl)pyrimidin-2-amine is involved in various metabolic pathways, particularly those related to pyrimidine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of 4-(4-Ethoxyphenyl)pyrimidin-2-amine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy .
Subcellular Localization
4-(4-Ethoxyphenyl)pyrimidin-2-amine exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNORKVKJFLZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



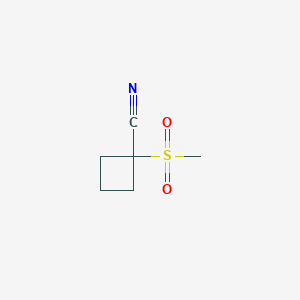

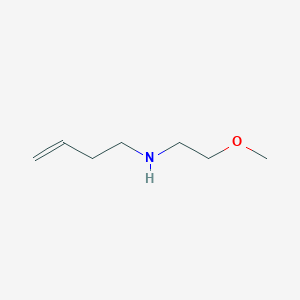
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

